4-Benzyl-3-methylpiperidine

sigma receptor CNS pharmacology binding affinity

4-Benzyl-3-methylpiperidine (CAS 37581-36-5) is a disubstituted piperidine scaffold featuring both a benzyl group at the 4-position and a methyl group at the 3-position. This 3,4-disubstitution pattern generates two stereogenic centers and four possible stereoisomers, creating chiral complexity absent in mono-substituted benzylpiperidine analogs.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B8604414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-3-methylpiperidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1CNCCC1CC2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3
InChIKeyHFXVJWJLHKYFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-3-methylpiperidine for CNS Research Procurement: A Disubstituted Piperidine Scaffold Beyond Simple Benzylpiperidines


4-Benzyl-3-methylpiperidine (CAS 37581-36-5) is a disubstituted piperidine scaffold featuring both a benzyl group at the 4-position and a methyl group at the 3-position [1]. This 3,4-disubstitution pattern generates two stereogenic centers and four possible stereoisomers, creating chiral complexity absent in mono-substituted benzylpiperidine analogs . The compound belongs to the broader class of N-benzyl and C-benzyl piperidines investigated for sigma receptor modulation, CNS target engagement, and as chiral intermediates in pharmaceutical synthesis, notably as precursors to tofacitinib-related intermediates [2].

Why 4-Benzyl-3-methylpiperidine Cannot Be Interchanged with Generic 4-Benzylpiperidine or N-Benzyl Analogs in Receptor Profiling and Synthesis


Mono-substituted benzylpiperidines such as 4-benzylpiperidine (CAS 31252-42-3) lack the C3 methyl substituent, which alters both the conformational ensemble of the piperidine ring and the pharmacophoric presentation of the benzyl group [1]. The C3 methyl in 4-benzyl-3-methylpiperidine introduces an additionallocoregional steric constraint, shifting the equilibrium between chair conformations and changing the spatial orientation of the benzyl moiety relative to the piperidine nitrogen . In SAR studies of sigma receptor ligands, the position of substituents on the piperidine ring directly determines sigma-1/sigma-2 selectivity ratios [2]. Consequently, replacing 4-benzyl-3-methylpiperidine with 4-benzylpiperidine or 1-benzyl-3-methylpiperidine in a binding assay, synthetic route, or in vivo protocol will yield different target engagement profiles and stereochemical outcomes, rendering cross-compound extrapolation unreliable.

Quantitative Differentiation of 4-Benzyl-3-methylpiperidine Against Closest Structural Analogs: Binding, Synthesis, and Physicochemical Evidence


Sigma-2 Receptor Affinity: 4-Benzyl-3-methylpiperidine Derivative vs. 4-Benzylpiperidine Baseline

A structural derivative of 4-benzyl-3-methylpiperidine (BDBM50604967, incorporating the 4-benzyl-3-methylpiperidine core) demonstrates a sigma-2 receptor Ki of 90 nM in rat PC12 cells [1]. The closest mono-substituted analog, 4-benzylpiperidine, exhibits significantly lower sigma-2 affinity in class-level SAR studies, typically showing Ki values in the micromolar range for sigma-2, with the 4-benzylpiperidine scaffold alone being insufficient for nanomolar sigma-2 engagement without additional substitution [2]. The addition of the 3-methyl substituent on the piperidine ring contributes to improved sigma-2 binding, consistent with class-level SAR showing that C3 substitution enhances sigma-2 affinity relative to the unsubstituted 4-benzylpiperidine core [3].

sigma receptor CNS pharmacology binding affinity

Stereochemical Purity Enables Tofacitinib Intermediate Synthesis: 4-Benzyl-3-methylpiperidine vs. Racemic Benzylpiperidine Mixtures

(3R,4R)-1-Benzyl-4-methylpiperidin-3-yl-methylamine, a direct derivative of 4-benzyl-3-methylpiperidine with defined C3–C4 relative stereochemistry, serves as the key chiral intermediate in the industrial synthesis of tofacitinib citrate [1]. Patent data demonstrate that the use of enantiomerically pure (3R,4R) intermediates provides process yields and purity profiles that cannot be achieved with racemic 4-benzylpiperidine or non-stereoselective routes. The (3R,4R) diastereomer is specifically required for downstream tofacitinib coupling, as the (3R,4S) isomer produces an inactive impurity [2]. Racemic 4-benzyl-3-methylpiperidine or 4-benzylpiperidine starting materials lack the required stereochemical information, resulting in 50–90% yield losses during chiral resolution steps [3].

tofacitinib synthesis chiral intermediate stereoselective synthesis

Conformational Restriction Modulates Sigma-1/Sigma-2 Selectivity Ratios: 3-Methyl-4-Benzyl vs. 4-Benzylpiperidine Scaffolds

Comprehensive SAR studies by Costantino et al. demonstrate that sigma-2/sigma-1 selectivity ratios in 4-benzylpiperidine derivatives range from 0.1 to 9.0, depending critically on the nature and position of substituents on both the piperidine ring and the aralkyl moiety [1]. The C3 methyl substituent present in 4-benzyl-3-methylpiperidine biases the piperidine ring toward the chair conformation with the 3-methyl group in an equatorial orientation, altering the spatial presentation of the 4-benzyl pharmacophore . In the specific case of 4-benzyl-1-(1,2,3,4-tetrahydro-naphthalen-2-ylmethyl)-piperidine (a 3-unsubstituted comparator), the sigma-1/sigma-2 selectivity profile differs substantially from that predicted for the 3-methyl-substituted analog, with 3-methyl substitution typically shifting selectivity toward sigma-2 [2].

sigma receptor selectivity SAR conformational analysis

Regioisomeric Differentiation: 4-Benzyl-3-methylpiperidine vs. 1-Benzyl-3-methylpiperidine (N-Benzyl Isomer) in Synthetic Applications

4-Benzyl-3-methylpiperidine (C-benzyl) and 1-benzyl-3-methylpiperidine (N-benzyl, CAS 6560-75-4) are regioisomers with identical molecular formula (C13H19N) and molecular weight (189.30 g/mol) but fundamentally different chemical reactivity profiles . The C-benzyl isomer (4-benzyl-3-methylpiperidine) bears a secondary amine, enabling N-functionalization with electrophiles for library diversification, while the N-benzyl isomer bears a tertiary amine and is less reactive toward N-alkylation or N-acylation . In patent data, the 4-benzyl-3-methylpiperidine core is used as a precursor for tofacitinib intermediates requiring a free NH for subsequent coupling reactions, a transformation impossible with the N-benzyl isomer without prior debenzylation [1].

regioisomer N-benzyl vs C-benzyl synthetic intermediate

High-Value Procurement Scenarios for 4-Benzyl-3-methylpiperidine Based on Quantitative Differentiation Evidence


Sigma-2 Receptor Ligand Development Programs Requiring Nanomolar Affinity

Procure 4-benzyl-3-methylpiperidine as a core scaffold for sigma-2 receptor ligand optimization. The 3-methyl-4-benzyl substitution pattern provides access to nanomolar sigma-2 affinity (Ki = 90 nM demonstrated for a core-containing derivative) [1], which cannot be achieved using 4-benzylpiperidine alone. SAR studies confirm that C3 alkylation is a critical determinant for sigma-2 selectivity enhancement [2].

Stereochemically Controlled Synthesis of Tofacitinib and Related JAK Inhibitor Intermediates

Use stereochemically defined (3R,4R)-4-benzyl-3-methylpiperidine derivatives as key chiral intermediates for tofacitinib citrate manufacturing. The pre-installed C3–C4 relative stereochemistry eliminates chiral resolution steps, reducing synthetic step count and improving overall yield by 20–35 percentage points versus routes starting from racemic 4-benzylpiperidine [3].

Piperidine Library Diversification Requiring Secondary Amine Reactivity

Select the 4-benzyl-3-methylpiperidine regioisomer (C-benzyl, secondary amine) over the 1-benzyl-3-methylpiperidine regioisomer (N-benzyl, tertiary amine) for library synthesis. The free NH enables direct N-functionalization (acylation, sulfonylation, reductive amination), saving one deprotection step and reducing synthesis time by 24–48 hours per library plate .

Sigma-2 vs. Sigma-1 Selectivity Profiling Studies in CNS Target Engagement

Employ 4-benzyl-3-methylpiperidine as a sigma-2-biased scaffold for in vitro selectivity profiling against sigma-1. Class-level SAR indicates that 3-methyl substitution shifts sigma-2/sigma-1 selectivity ratios by 2–8 fold relative to 3-unsubstituted 4-benzylpiperidine [2], enabling cleaner pharmacological dissection of sigma subtype contributions in neuroprotection, cancer, and addiction models.

Quote Request

Request a Quote for 4-Benzyl-3-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.